2'-Methoxy-3-(3-methoxyphenyl)propiophenone
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Overview
Description
2’-Methoxy-3-(3-methoxyphenyl)propiophenone is an organic compound that belongs to the class of phenylpropanoids. It is a chemical compound with the molecular formula C17H18O3 and a molecular weight of 270.32 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methoxy-3-(3-methoxyphenyl)propiophenone can be achieved through several methods. One common method involves the Friedel-Crafts acylation reaction, where a methoxy-substituted benzene reacts with a propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . Another method involves the Grignard reaction, where a Grignard reagent is prepared from magnesium and m-bromoanisole in a tetrahydrofuran solution under the catalytic action of aluminum chloride, followed by reaction with propionitrile .
Industrial Production Methods: Industrial production of 2’-Methoxy-3-(3-methoxyphenyl)propiophenone typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2’-Methoxy-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
2’-Methoxy-3-(3-methoxyphenyl)propiophenone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2’-Methoxy-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate various biochemical processes through its interaction with proteins and enzymes.
Comparison with Similar Compounds
Propiophenone: A simpler analog with a phenyl group attached to a propionyl group.
3-(2-Methoxyphenyl)propionic acid: A structurally similar compound with a carboxylic acid group instead of a ketone.
4’-Methoxypropiophenone: Another analog with a methoxy group at the para position.
Uniqueness: 2’-Methoxy-3-(3-methoxyphenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(3-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-19-14-7-5-6-13(12-14)10-11-16(18)15-8-3-4-9-17(15)20-2/h3-9,12H,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYHEFDHRKXZTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505622 |
Source
|
Record name | 1-(2-Methoxyphenyl)-3-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75849-06-8 |
Source
|
Record name | 1-(2-Methoxyphenyl)-3-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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